3-Cyanopyrazine-2-carboxamide

Physicochemical characterization Solid-state chemistry Pre-formulation

3-Cyanopyrazine-2-carboxamide (IUPAC: 3-cyanopyrazine-2-carboxamide; CAS 66505-29-1) is a disubstituted pyrazine heterocycle bearing a primary carboxamide at the 2-position and a nitrile at the 3-position (C₆H₄N₄O, MW 148.12 g/mol). It is a crystalline solid (mp 133 °C) with a predicted density of 1.296 g/cm³ and a predicted boiling point of 488 °C, and it possesses one hydrogen-bond donor and four hydrogen-bond acceptors.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 66505-29-1
Cat. No. B13115246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopyrazine-2-carboxamide
CAS66505-29-1
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C#N)C(=O)N
InChIInChI=1S/C6H4N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,(H2,8,11)
InChIKeyHYELGFFHLBUUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanopyrazine-2-carboxamide (CAS 66505-29-1) – Core Physicochemical & Structural Baseline for Scientific Procurement


3-Cyanopyrazine-2-carboxamide (IUPAC: 3-cyanopyrazine-2-carboxamide; CAS 66505-29-1) is a disubstituted pyrazine heterocycle bearing a primary carboxamide at the 2-position and a nitrile at the 3-position (C₆H₄N₄O, MW 148.12 g/mol) . It is a crystalline solid (mp 133 °C) with a predicted density of 1.296 g/cm³ and a predicted boiling point of 488 °C, and it possesses one hydrogen-bond donor and four hydrogen-bond acceptors . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the ortho-disposed nitrile and carboxamide groups enable regioselective transformations that are inaccessible with the parent pyrazine-2-carboxamide (pyrazinamide) or its 3-halo/3-amino analogs [1].

Versatile synthetic intermediate for pyrazine-based medicinal chemistry and agrochemical libraries
Ortho-disposed nitrile and carboxamide enable regioselective transformations absent in 3-H, 3-Cl, or 3-amino analogs
Unique hydrogen-bond acceptor profile (1 donor / 4 acceptors) supports co-crystal and solid-form screening studies

3-Cyanopyrazine-2-carboxamide (CAS 66505-29-1) – Why Generic Pyrazine-2-carboxamide Analogs Cannot Be Interchanged in Synthesis or Screening


Generic substitution with unsubstituted pyrazine-2-carboxamide (pyrazinamide, CAS 98-96-4) or its 3-halo and 3-amino analogs fails because the 3-cyano group introduces a unique combination of strong electron-withdrawing character (Hammett σₘ ≈ 0.56) and a linear, polarizable triple bond that alters both the electronic landscape of the pyrazine ring and the hydrogen-bonding capacity of the molecule [1]. Pyrazinamide possesses two H-bond donors and three acceptors, whereas 3-cyanopyrazine-2-carboxamide possesses one donor and four acceptors; this different H-bond inventory directly impacts crystal packing, solubility, and molecular recognition in biological targets . Furthermore, the nitrile serves as a traceless handle for late-stage diversification (hydrolysis to acid, reduction to aminomethyl, cycloaddition to tetrazole) that is entirely absent in the 3-H, 3-Cl, or 3-NH₂ series [2]. Consequently, procurement of the correct 3-cyano derivative is mandatory for replicating published synthetic routes or structure–activity relationships.

Nitrile handle Unsubstituted pyrazine-2-carboxamide (pyrazinamide) lacks the 3-cyano group required for late-stage diversification and traceless transformations.
Electronic profile 3-halo and 3-amino analogs possess markedly different electron-withdrawing strength and H-bond donor/acceptor counts, which may shift regioselectivity in nucleophilic substitutions.
H-bond inventory The 1-donor / 4-acceptor pattern of the target is not replicated by any common 3-substituted analog, limiting direct interchange in co-crystal engineering or solubility modulation studies.

3-Cyanopyrazine-2-carboxamide (CAS 66505-29-1) – Quantitative Differentiation vs. Closest Analogs


Melting Point Depression vs. Pyrazinamide – Indicative of Weaker Intermolecular H-Bonding and Higher Lipophilicity

3-Cyanopyrazine-2-carboxamide exhibits a melting point of 133 °C, which is 56–58 °C lower than that of pyrazine-2-carboxamide (pyrazinamide, mp 189–191 °C) . This significant depression reflects the replacement of one primary amide N–H donor (present in pyrazinamide) with a nitrile group that acts solely as a hydrogen-bond acceptor, thereby reducing the cohesive energy of the crystal lattice. The lower melting point is a practical indicator of higher lipophilicity and potentially improved membrane permeability, which must be factored into procurement decisions for medicinal chemistry campaigns.

Melting Point
Cross-study comparable
133 °C (target) vs 189–191 °C (pyrazinamide)
ΔTₘ = −56 to −58 °C
Reflects weaker intermolecular H-bonding and higher lipophilicity relative to pyrazinamide.
Identity confirmation by melting point is recommended; do not assume interchangeability with pyrazinamide batches.
Physicochemical characterization Solid-state chemistry Pre-formulation

Hydrogen-Bond Donor/Acceptor Inventory Differentiates Crystal Engineering and Solubility Behavior from 3-Amino and 3-Chloro Analogs

The target compound presents a hydrogen-bond donor/acceptor (HBD/HBA) count of 1/4, compared with 2/3 for pyrazine-2-carboxamide, 2/4 for 3-aminopyrazine-2-carboxamide, and 1/3 for 3-chloropyrazine-2-carboxamide . The reduction from two donors to one, combined with the retention of four acceptors (amide O, two pyrazine N, nitrile N), creates an acceptor-rich surface that favors co-crystallization with complementary donor-rich co-formers—a property systematically exploited in pharmaceutical co-crystal screening [1]. This unique HBD/HBA balance is not matched by any common 3-substituted pyrazine-2-carboxamide analog.

H-Bond Inventory
Class-level inference
HBD = 1, HBA = 4
Unique 1/4 ratio among 3-H (2/3), 3-Cl (1/3), 3-NH₂ (2/4) analogs.
Acceptor-rich surface may favor co-crystal formation with donor co-formers.
Class-level inference; experimental co-crystal screening is needed to confirm synthon preference.
Supramolecular chemistry Co-crystal design Solubility prediction

Electron-Withdrawing Strength (Hammett σₘ) – Grounding Regioselective Reactivity Differences vs. 3-H, 3-Cl, and 3-NH₂ Series

The 3-cyano substituent exerts a Hammett meta constant (σₘ) of +0.56, compared with 0.00 (H), +0.37 (Cl), and −0.16 (NH₂) [1]. This strong electron withdrawal deactivates the pyrazine ring toward electrophilic substitution while activating the 5- and 6-positions toward nucleophilic attack. In the synthesis of 6-amino-5-cyanopyrazine-2-carboxamides, the 3-cyano group directs nucleophilic displacement to the 6-position with greater regioselectivity than the 3-chloro analog, which can undergo competing amination at the chlorine-bearing position [2]. This electronic differentiation directly translates into cleaner reaction profiles and higher isolated yields for the target compound over the 3-chloro starting material.

Hammett σₘ
Cross-study comparable
CN: +0.56 Cl: +0.37 NH₂: −0.16 H: 0.00 CN is 1.5× more electron-withdrawing than Cl.
Stronger electron withdrawal directs nucleophilic displacement to 6-position with higher regioselectivity.
Based on literature Hammett constants; validated in pyrazine amination studies.
Physical organic chemistry Nucleophilic aromatic substitution SAR interpretation

Predicted Lipophilicity Differential – ClogP Comparison with Pyrazinamide and 3-Aminopyrazine-2-carboxamide

Computationally predicted partition coefficients indicate that 3-cyanopyrazine-2-carboxamide (ClogP ≈ 0.45) is approximately 0.9 log units more lipophilic than pyrazine-2-carboxamide (ClogP ≈ −0.45) and about 0.7 log units more lipophilic than 3-aminopyrazine-2-carboxamide (ClogP ≈ −0.25) . This difference arises from the replacement of a polar N–H bond with the less polar C≡N triple bond. A ΔlogP of ~0.9 translates to an approximately 8-fold higher partition into octanol, a magnitude sufficient to alter membrane permeability and off-target binding profiles in cell-based assays [1]. Researchers screening pyrazine-2-carboxamide libraries must therefore control for this lipophilicity shift when interpreting structure–activity relationships.

ClogP
Class-level inference
ClogP ≈ 0.45 (target) vs −0.45 (pyrazinamide)
ΔlogP = +0.90 (~8× higher octanol partitioning)
May alter membrane permeability and off-target binding profiles in cell-based assays.
Predicted values only; experimental logP not available. Consider when interpreting SAR data.
ADME prediction Lipophilicity Drug-likeness

Nitrile as a Traceless Diversification Handle – Enabling 3 → 1 Synthetic Step Reduction vs. 3-Chloro Route to 6-Amino-5-cyanopyrazine-2-carboxamides

In the published synthesis of antimycobacterial 6-amino-5-cyanopyrazine-2-carboxamides, the 3-cyano group remains intact through the nucleophilic amination step, directly affording the 5-cyano product in a single operation from 3-cyanopyrazine-2-carboxamide [1]. By contrast, the analogous route starting from 3-chloropyrazine-2-carboxamide requires two additional steps: (i) amination to introduce the 3-amino group, and (ii) subsequent Sandmeyer-type cyanation or alternative nitrile installation to achieve the same 3-cyano-5-amino substitution pattern [2]. The 3-cyano derivative thus eliminates 2–3 synthetic steps, corresponding to an estimated 20–40% improvement in overall yield when multi-step sequences are benchmarked.

Synthetic Steps
Class-level inference
Target: 1 step to 6-amino-5-cyanopyrazine-2-carboxamide 3-Chloro route: 3–4 steps 2–3 fewer steps; estimated 20–40% overall yield advantage.
Eliminates protection/deprotection and cyanation sequences, reducing cumulative yield losses in library synthesis.
Estimate based on typical pyrazine reaction yields; actual outcome depends on specific substrates and conditions.
Synthetic methodology Late-stage functionalization Medicinal chemistry

3-Cyanopyrazine-2-carboxamide (CAS 66505-29-1) – High-Confidence Research & Industrial Application Scenarios


Medicinal Chemistry: Direct Precursor for Antimycobacterial 6-Amino-5-cyanopyrazine-2-carboxamide Libraries

The compound is the optimal starting material for synthesizing N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, a class with demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv (MIC values 6.25–12.5 µg/mL for lead derivatives) [1]. The 3-cyano group remains intact during the key nucleophilic amination step, preserving the pharmacophoric nitrile while enabling diversification at the 6-position, a synthetic efficiency advantage over the 3-chloro or 3-unsubstituted routes.

Agrochemical R&D: Key Intermediate in Pyrazinecarboxamide Fungicide Patent Space

3-Cyanopyrazine-2-carboxamide falls within the generic Markush structures of multiple fungicide patents (e.g., Dow AgroSciences JP5815027 and Nihon Nohyaku pyrazinecarboxamide series), where the 3-cyano-2-carboxamide motif is explicitly claimed as a substructure conferring activity against Septoria tritici and other cereal pathogens [2]. Industrial fungicide discovery groups require the exact 3-cyano regioisomer for freedom-to-operate synthesis and structure confirmation.

Co-crystal and Solid-State Form Screening: Acceptor-Rich Surface for Donor Co-former Pairing

With a unique 1-donor / 4-acceptor H-bond inventory, 3-cyanopyrazine-2-carboxamide is an attractive candidate for pharmaceutical co-crystal screens with carboxylic acid or amide co-formers. The nitrile nitrogen serves as an additional acceptor that is absent in pyrazinamide, 3-chloro, and 3-amino analogs, enabling distinct supramolecular synthons that can modulate dissolution rate and stability [3].

Computational Chemistry & SAR Studies: Calibrated Electron-Withdrawing Pharmacophore Module

The well-defined Hammett σₘ value (+0.56) and the linear geometry of the nitrile group make 3-cyanopyrazine-2-carboxamide a useful calibrated probe for quantifying electronic effects in pyrazine-based quantitative structure–activity relationship (QSAR) models. Its ClogP (~0.45) and H-bond inventory are sufficiently distinct from pyrazinamide (ClogP ~−0.45) to serve as an orthogonally lipophilic comparator in matched molecular pair analyses [4].

Application
Selection Property
Validation Focus
Antimycobacterial library synthesis
3-Cyano group retained during nucleophilic amination
MIC-based screening in M. tuberculosis models
Agrochemical fungicide intermediate research
Regioisomeric purity (3-cyano-2-carboxamide)
Pathogen panel activity assays (e.g., Septoria tritici)
Pharmaceutical co-crystal screening
Acceptor-rich H-bond surface (1 donor / 4 acceptors)
Dissolution rate and stability modulation
Computational QSAR and electronic parameter calibration
Well-defined Hammett σₘ (+0.56) and predicted ClogP (~0.45)
Matched molecular pair analysis vs pyrazinamide
Quote Request

Request a Quote for 3-Cyanopyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.